LH65.3
Beschreibung
LH65.3 is a small-molecule phosphatase inhibitor identified through a chemical library screen for its ability to suppress intracellular Salmonella typhimurium growth in host cells . It targets dual-specificity phosphatases (DUSPs), specifically DUSP3, DUSP11, and DUSP27, with high potency (Figure 4B) . Structurally, it features a thiazolidine-2,4-dione core modified with diverse substituents, as revealed by parallel synthesis and structure−activity relationship (SAR) studies .
Eigenschaften
CAS-Nummer |
1494676-74-2 |
|---|---|
Molekularformel |
C21H20N2O5S |
Molekulargewicht |
412.46 |
IUPAC-Name |
(Z)-3-(4-(tert-butyl)benzyl)-5-(4-hydroxy-3-nitrobenzylidene)thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(2,3)15-7-4-13(5-8-15)12-22-19(25)18(29-20(22)26)11-14-6-9-17(24)16(10-14)23(27)28/h4-11,24H,12H2,1-3H3/b18-11- |
InChI-Schlüssel |
MJZOTNCBEWTGDG-WQRHYEAKSA-N |
SMILES |
O=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(O)C([N+]([O-])=O)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LH65.3; LH-65.3; LH 65.3; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Analogue: Compound 8
Compound 8, a derivative of LH65.3, demonstrates refined selectivity for DUSP3 and DUSP11 over DUSP27 (Figure 5A–B) . While LH65.3 broadly inhibits all three DUSPs, Compound 8 achieves >70% inhibition of DUSP3/11 at 5 μM but only ~30% inhibition of DUSP27, suggesting that substituent modifications alter target specificity . This selectivity could reduce off-target effects in therapeutic applications.
Other Inhibitors from the Chemical Library Screen
The screen identified five additional inhibitors (LH101.2, LH1.2, HA25, LH1.4, LH56.1) with anti-Salmonella activity (Figure 3B) . However, their DUSP inhibition profiles and structures remain uncharacterized in the provided evidence, limiting direct comparison. Unlike these compounds, LH65.3 has been validated mechanistically through siRNA silencing of DUSPs, confirming its on-target effects .
Structural and Functional Insights
Key Findings :
- Potency : LH65.3 exhibits broad-spectrum DUSP inhibition, while Compound 8 trades potency for selectivity (Figure 5B) .
- SAR Trends : Bulky hydrophobic substituents on the thiazolidine core enhance DUSP3/11 binding but reduce DUSP27 affinity .
- Therapeutic Potential: LH65.3’s multi-target action may counteract bacterial evasion mechanisms, but its analogues (e.g., Compound 8) could offer precision in modulating specific pathways like ERK/Akt/mTOR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
